molecular formula C7H8FNO B8581469 2-Fluoro-4-(2-hydroxyethyl)pyridine

2-Fluoro-4-(2-hydroxyethyl)pyridine

Cat. No.: B8581469
M. Wt: 141.14 g/mol
InChI Key: HWAMLDKFDNXTKL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxyethyl)pyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8FNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2

InChI Key

HWAMLDKFDNXTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of anhydrous diisopropylamine (18.5 mL, 0.13 mol) in anhydrous tetrahydrofuran (160 mL) was added dropwise at −80° C., under argon, a 1.3 M n-butyllithium solution in hexane (100 mL, 0.13 mol). The mixture was stirred at −80° C. for 1 h before addition dropwise of a solution of 2-fluoro-4-picoline (41) (9.00 g, 6.30 mmol) in anhydrous tetrahydrofuran (60 mL). The mixture was stirred at −80° C. for 1 h once again before addition dropwise of a p-formaldehyde (16.6 g, 0.55 mol) suspension in anhydrous tetrahydrofuran (100 mL). The mixture was stirred at −80° C. for 1 h and then at room temperature for 12 h. A saturated aqueous ammonium chloride solution (450 mL) was added to the mixture. The solution was decanted and the aqueous layer was extracted with dichloromethane (4×200 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under vacuum. The residue obtained was chromatographed (Al2O3, CH2Cl2/EtOH, 99/1, v/v) to give compound 42 (7.25 g, 51.4 mmol) as an orange-coloured oil. Yield 57%; Rf (Al2O3, CH2Cl2/EtOH, 99/1, v/v) 0.32; IR (CCl4) ν 1046, 1149, 1278, 1413, 1613, 2800-3000, 3100-3600, 3634 cm−1; 1H NMR (200 MHz, CDCl3) δ 2.87 (t, 2H, J=6.3 Hz), 3.87 (t, 2H, J=6.3 Hz), 6.82 (s, 1H), 7.07 (d, 1H, J=5.2 Hz), 8.01 (d, 1H, J=5.2 Hz); MS m/z 141 (M+, 23), 111 (100), 91 (34), 83 (14), 64 (10), 57 (12).
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Four
[Compound]
Name
p-formaldehyde
Quantity
16.6 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
450 mL
Type
reactant
Reaction Step Six
Yield
57%

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